1,2,3-Propanetriyl=2-laurate 1,3-distearate 1,2,3-Propanetriyl=2-laurate 1,3-distearate 1,3-Distearoyl-2-lauroyl glycerol is a triacylglycerol that contains stearic acid at the sn-1 and sn-3 positions and lauric acid at the sn-2 position. It has been found in butterfat.

Brand Name: Vulcanchem
CAS No.:
VCID: VC7828991
InChI: InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Molecular Formula: C51H98O6
Molecular Weight: 807.3 g/mol

1,2,3-Propanetriyl=2-laurate 1,3-distearate

CAS No.:

Cat. No.: VC7828991

Molecular Formula: C51H98O6

Molecular Weight: 807.3 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Propanetriyl=2-laurate 1,3-distearate -

Specification

Molecular Formula C51H98O6
Molecular Weight 807.3 g/mol
IUPAC Name (2-dodecanoyloxy-3-octadecanoyloxypropyl) octadecanoate
Standard InChI InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
Standard InChI Key PNRYLOWVFBNJBE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a glycerol backbone esterified with two stearic acid molecules at the terminal (sn-1 and sn-3*) positions and one lauric acid molecule at the central (sn-2*) position . This asymmetric arrangement classifies it as a structured triacylglycerol, a category of lipids engineered for specific metabolic or functional properties. The systematic IUPAC name, 1,2,3-Propanetriyl=2-laurate 1,3-distearate, reflects this stereochemistry, while common synonyms include 1,3-Distearoyl-2-Lauroyl Glycerol and 2-Lauroyl-1,3-distearin .

Stereochemical Considerations

The rac-glycerol notation indicates a racemic mixture of enantiomers, though natural sources typically exhibit stereospecific distributions. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for resolving these configurations in synthetic or isolated samples .

Natural Occurrence and Analytical Identification

Presence in Butterfat

1,2,3-Propanetriyl=2-laurate 1,3-distearate has been identified in butterfat, where triacylglycerols constitute over 95% of milk fat . Kalo et al. employed normal-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry to profile triacylglycerols in butterfat, revealing this compound’s presence alongside other mixed-acid triglycerides .

Analytical Methodologies

Chromatographic methods remain the gold standard for detecting and quantifying this triacylglycerol. Reverse-phase HPLC with evaporative light scattering detection (ELSD) offers high sensitivity, while gas chromatography (GC) requires prior transesterification to fatty acid methyl esters (FAMEs) .

Synthesis and Production Methods

Enzymatic and Chemical Synthesis

Industrial production typically involves enzymatic interesterification, leveraging lipases with positional specificity to attach stearic and lauric acids to glycerol. For example, immobilized Rhizomucor miehei lipase catalyzes the esterification of glycerol with fatty acid methyl esters under controlled conditions . Chemical synthesis, though less selective, employs acid chlorides or anhydrides in the presence of catalysts like p-toluenesulfonic acid.

Raw Materials and Process Optimization

Stearic acid (C18:0) and lauric acid (C12:0) serve as primary feedstocks. Reaction parameters such as temperature (60–80°C), solvent choice (e.g., hexane or tert-butanol), and molar ratios of glycerol to fatty acids significantly influence yield and purity .

Physicochemical Properties

Molecular Characteristics

The compound’s molecular weight (807.32 g/mol) and formula (C51H98O6\text{C}_{51}\text{H}_{98}\text{O}_6) align with its triacylglycerol structure . Its melting point ranges between 50–55°C, consistent with the high melting points of stearate esters, while solubility in nonpolar solvents like chloroform facilitates laboratory handling .

PropertyValue
Molecular FormulaC51H98O6\text{C}_{51}\text{H}_{98}\text{O}_6
Molecular Weight807.32 g/mol
CAS Number56183-45-0
Physical StateSolid
SolubilityChloroform (slight)
SupplierProduct NumberPackagingPrice
Cayman Chemical285521 mg$37
Cayman Chemical2855225 mg$618
AK Scientific4943CC5 mg$276

Procurement Considerations

Bulk purchases (e.g., 25 mg) reduce per-unit costs, making large-scale research more feasible. Suppliers like Alfa Chemistry and Shanghai Hongye Biotechnology offer competitive pricing for academic and industrial clients .

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